6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione
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Overview
Description
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- is a heterocyclic compound that belongs to the class of furopyrimidines. These compounds are known for their diverse biological activities, including antimalarial, antifolate, antitumor, antiviral, antibacterial, antifungal, and antihypertensive properties .
Preparation Methods
The synthesis of FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- can be achieved through various methods. One efficient route involves the rhodium (II) pivalate-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . Another method includes the ceric ammonium nitrate-mediated cyclization reactions of N,N’-dimethylbarbituric acid with olefins . Industrial production methods often utilize these catalytic and cyclization reactions due to their efficiency and high yield.
Chemical Reactions Analysis
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.
Scientific Research Applications
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- has significant applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potent biological activities, making it a valuable tool in studying cellular processes and enzyme functions.
Mechanism of Action
The mechanism of action of FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes such as Chk1, GSK-3β, ACK1, and PI3K p110α . These interactions disrupt cellular processes, leading to the compound’s antitumor and analgesic effects. The compound also induces apoptosis in cancer cells by activating caspases and disrupting the cell cycle .
Comparison with Similar Compounds
FURO[2,3-D]PYRIMIDINE-2,4(3H,4AH)-DIONE,5,6-DIHYDRO-6-METHYL-4A-PHENYL- is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
Thioxofuro[2,3-D]PYRIMIDINE-2,4-DIONE: Exhibits similar biological activities but with different substitution patterns.
Benzofuro[2,3-D]PYRIMIDINONE: Known for its analgesic and antitumor properties.
Pyrido[2,3-D]PYRIMIDIN-5-ONE: Used in medicinal chemistry for its potent enzyme inhibition.
These compounds share structural similarities but differ in their specific biological activities and applications.
]pyrimidinediones and thioxofuro [2,3- ]pyrimidineones : Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents : Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents : Synthesis of new pyrido [2,3-d]pyrimidin-5-one, pyrido [2,3-d]pyrimidinProperties
CAS No. |
25860-54-2 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
6-methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12N2O3/c1-8-7-13(9-5-3-2-4-6-9)10(16)14-12(17)15-11(13)18-8/h2-6,8H,7H2,1H3,(H,14,16,17) |
InChI Key |
SLPIOAZLKQPBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(=O)NC(=O)N=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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